molecular formula C14H15FN2O B1441900 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine CAS No. 1272177-79-3

4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine

Cat. No. B1441900
M. Wt: 246.28 g/mol
InChI Key: WBTMPPPZDXHMLN-UHFFFAOYSA-N
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Description

“4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1272177-79-3 . It has a molecular weight of 246.28 and its molecular formula is C14H15FN2O . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine” consists of a benzene ring with a fluoro group at the 4th position and a 2-phenoxyethyl group attached to a nitrogen atom at the 1st position . The other nitrogen atom is at the 2nd position of the benzene ring .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I have access to.

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

Research indicates the significance of fluorinated biphenyls in various applications, including their use as key intermediates in the synthesis of non-steroidal anti-inflammatory and analgesic materials. A study by Qiu et al. (2009) developed a practical synthesis method for 2-fluoro-4-bromobiphenyl, a molecule related to the fluorinated biphenyls class, showcasing its importance in pharmaceutical manufacturing Qiu et al., 2009.

Nucleophilic Aromatic Substitution

The reaction mechanisms involving aromatic compounds, such as the nucleophilic aromatic substitution of the nitro-group, are fundamental to understanding the chemical behavior of compounds like 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine. Pietra and Vitali (1972) explored this mechanism, providing insights into the interactions between piperidine and dinitrobenzene derivatives, contributing to a broader understanding of how such reactions can be utilized in synthesizing complex organic molecules Pietra & Vitali, 1972.

Development of Chemosensors

Fluorophores and chemosensors utilize fluorinated compounds for detecting various analytes. Roy (2021) reviewed the use of 4-methyl-2,6-diformylphenol-based compounds, similar in structural complexity to 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine, for the development of sensitive and selective chemosensors. These findings underscore the potential of fluorinated aromatic diamines in creating advanced sensing materials Roy, 2021.

Amyloid Imaging in Alzheimer's Disease

In the field of biomedical research, compounds like 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine could find applications similar to those of specific radioligands used for amyloid imaging in Alzheimer's disease. Nordberg (2007) discusses the use of radioligands for in vivo measurement of amyloid in the brain, highlighting the potential of fluorinated compounds in developing diagnostic tools for neurodegenerative diseases Nordberg, 2007.

Toxicology of Alkyl Diamines

Understanding the toxicological profile of alkyl diamines is crucial for assessing the safety of related compounds in pharmaceutical and industrial contexts. Kennedy (2007) reviewed the acute toxicity of three alkyl diamines, providing a basis for evaluating the safety of structurally similar compounds, including fluorinated benzene diamines Kennedy, 2007.

properties

IUPAC Name

4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-11-6-7-14(13(16)10-11)17-8-9-18-12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTMPPPZDXHMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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